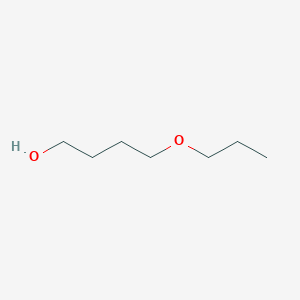
4-Propoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxybutan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that features a propoxy group attached to a butanol backbone. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Propoxybutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction between 1-butanol and propylene oxide is optimized for efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or alcohol derivatives.
Substitution: Produces halides or other substituted compounds.
Applications De Recherche Scientifique
4-Propoxybutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Propoxybutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which modify its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
4-Propoxybutan-1-ol can be compared with other similar compounds such as:
4-Butoxybutan-1-ol: Similar in structure but with a butoxy group instead of a propoxy group.
1-Butanol: A simpler alcohol with a shorter carbon chain.
Propylene Glycol: Another alcohol with different functional groups and applications.
Uniqueness: this compound is unique due to its specific combination of a propoxy group and a butanol backbone, which imparts distinct chemical properties and reactivity compared to other alcohols.
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
4-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-2-6-9-7-4-3-5-8/h8H,2-7H2,1H3 |
Clé InChI |
VVOBKXXECUQKBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
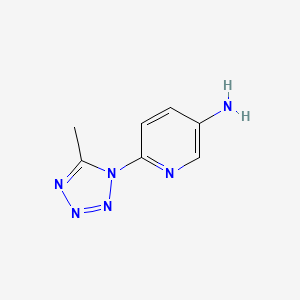
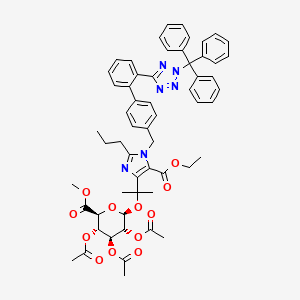
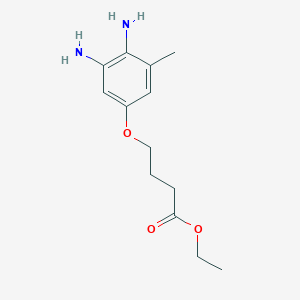
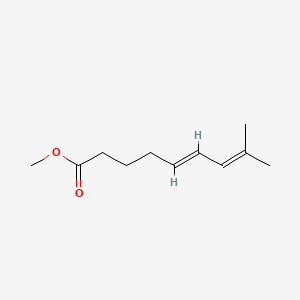
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
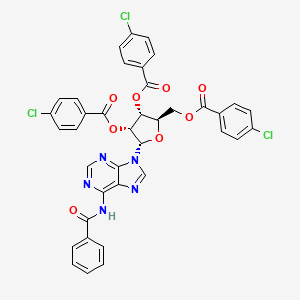
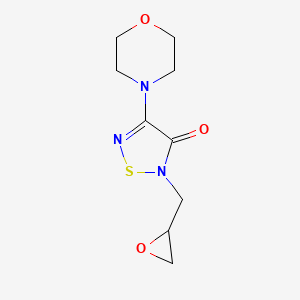
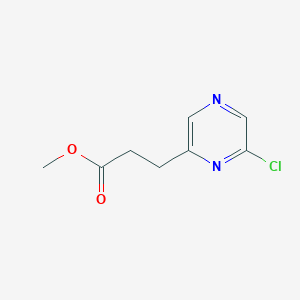
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
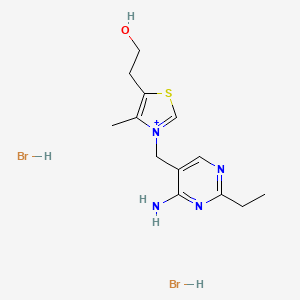
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
